molecular formula C16H7Cl2NOS B14631140 5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- CAS No. 56536-79-9

5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-

Cat. No.: B14631140
CAS No.: 56536-79-9
M. Wt: 332.2 g/mol
InChI Key: CTRABZGUNHVCKQ-UHFFFAOYSA-N
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Description

5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- typically involves the condensation of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields the intermediate 6-chloro-5H-benzo[a]phenothiazin-5-one, which can be further modified to introduce additional chlorine atoms at specific positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while substitution reactions can produce halogenated phenothiazine compounds .

Mechanism of Action

The mechanism of action of 5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro- is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenothiazine derivatives and contributes to its specific applications and effects .

Properties

CAS No.

56536-79-9

Molecular Formula

C16H7Cl2NOS

Molecular Weight

332.2 g/mol

IUPAC Name

6,9-dichlorobenzo[a]phenothiazin-5-one

InChI

InChI=1S/C16H7Cl2NOS/c17-8-5-6-11-12(7-8)21-16-13(18)15(20)10-4-2-1-3-9(10)14(16)19-11/h1-7H

InChI Key

CTRABZGUNHVCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Cl)SC3=C(C2=O)Cl

Origin of Product

United States

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